molecular formula C11H8FNO2 B6366220 3-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% CAS No. 1261971-47-4

3-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366220
CAS RN: 1261971-47-4
M. Wt: 205.18 g/mol
InChI Key: LBYFUSHQXYEOGZ-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, also known as 3-FHP, is a small molecule with a variety of applications in the scientific research field. It is a colorless, crystalline solid that is soluble in water and other organic solvents. 3-FHP is a compound of interest due to its ability to interact with enzymes and receptors, and its potential to be used in various biochemical and physiological processes.

Scientific Research Applications

3-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% has numerous applications in the scientific research field. It is used as a substrate for the enzyme tyrosinase and is also used in the synthesis of various compounds, such as the antibiotics cefazolin and cefotaxime. 3-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% is also used in the synthesis of the anti-cancer drug docetaxel and is used as a ligand in the study of G-protein coupled receptors. Additionally, 3-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% has been used as a model compound in the study of enzymatic and non-enzymatic oxidation processes.

Mechanism of Action

3-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% is a small molecule that is capable of binding to various enzymes and receptors. It has been found to bind to the enzyme tyrosinase and the G-protein coupled receptor GPR120. In the case of tyrosinase, 3-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% binds to the active site of the enzyme and inhibits its activity. In the case of GPR120, 3-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% binds to the receptor and activates it, leading to changes in gene expression and the production of various signaling molecules.
Biochemical and Physiological Effects
3-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. Additionally, 3-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% has been found to activate the G-protein coupled receptor GPR120, which has been linked to the regulation of food intake and insulin sensitivity. 3-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% has also been found to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

3-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be prepared in a few hours. Additionally, 3-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% is soluble in water and other organic solvents, making it easier to work with in a lab setting. A limitation of 3-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% is that it is a relatively expensive compound, making it difficult to use in larger experiments. Additionally, 3-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% is a relatively small molecule and can be difficult to detect in experiments due to its low molecular weight.

Future Directions

The potential applications of 3-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% are vast, and there are numerous future directions for research. One potential direction is to explore the effects of 3-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% on other enzymes and receptors. Additionally, further research could be conducted to explore the effects of 3-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% on various biochemical and physiological processes. Furthermore, 3-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% could be investigated as a potential therapeutic agent for various diseases and disorders. Finally, 3-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% could be explored as a potential substrate for drug delivery systems.

Synthesis Methods

3-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% can be synthesized by a variety of methods, including the reaction of 3-fluoro-4-hydroxybenzaldehyde with 2-hydroxypyridine in the presence of a base catalyst. This method involves the use of a base catalyst, such as sodium hydroxide or potassium hydroxide, to catalyze the reaction between the two reactants. The reaction proceeds in the presence of anhydrous solvents, such as dichloromethane or tetrahydrofuran, and is typically completed in a few hours.

properties

IUPAC Name

3-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-9-6-7(3-4-10(9)14)8-2-1-5-13-11(8)15/h1-6,14H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYFUSHQXYEOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682656
Record name 3-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261971-47-4
Record name 3-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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